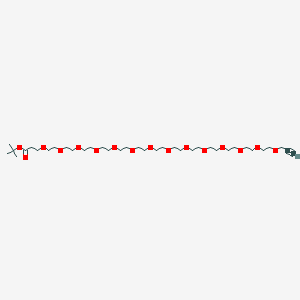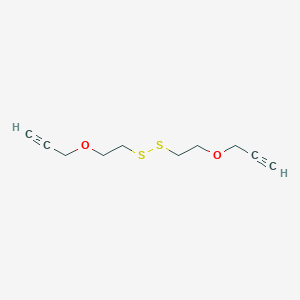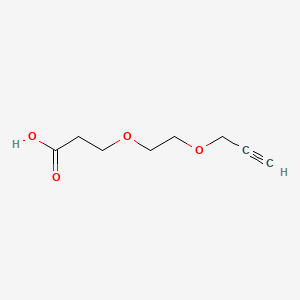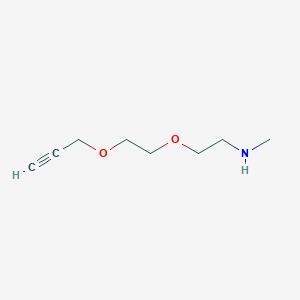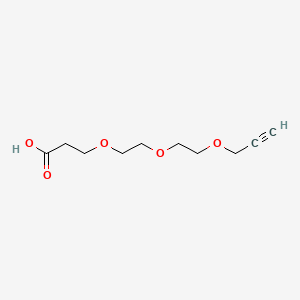
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PS-47 is an allosteric activator of phosphoinositide-dependent protein kinase 1 (PDPK1).
Scientific Research Applications
Allan and Tran (1981) synthesized (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids from 4-chloroacetophenone as analogues of baclofen, demonstrating their potential as precursors for radiolabelled baclofen of high specific activity (Allan & Tran, 1981).
Dong et al. (2005) reported on the synthesis of (4E)-N-(4-chlorophenyl)-5-(3-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amides, investigated through various techniques like NMR, MS, IR, and X-ray crystallography (Dong, Wang, & Jin, 2005).
Zhestkij et al. (2021) synthesized (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which was used as a building block for organic molecular crystals with stable photoluminescence at ambient conditions, showcasing its application in materials science (Zhestkij et al., 2021).
Silverman et al. (1987) studied the substrate and inhibitory properties of several analogues including (E)-4-amino-3-(4-chlorophenyl)but-2-enoic acid in comparison with GABA and related compounds, revealing insights into enzyme interactions (Silverman, Invergo, Levy, & Andrew, 1987).
Shiri et al. (2013) described the reaction of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid with 1,2-phenylenediamine, leading to the formation of (E)-3-(4-chlorostyryl)quinoxalin-2(1H)-one, highlighting its reactivity and potential for forming novel compounds (Shiri, Heravi, Soleymanifard, Kruger, & Zolfigol, 2013).
properties
IUPAC Name |
(E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYFDRQFPQGNY-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




